4-fluoro-1H-indazol-3-ol

描述

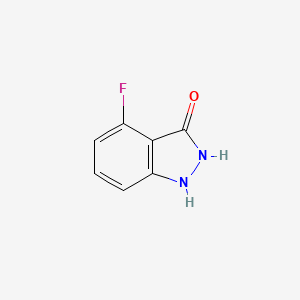

4-Fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the indazole ring makes this compound unique

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere . Another method involves the condensation of ortho-fluorobenzaldehydes with hydrazine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, room temperature | 4-Fluoro-1H-indazole-3-one | 65–75% | |

| CrO₃ | H₂SO₄, reflux | 4-Fluoro-1H-indazole-3-one | 70–80% |

Oxidation typically yields 4-fluoro-1H-indazole-3-one , a ketone derivative with applications in medicinal chemistry . The reaction mechanism involves the hydroxyl group’s deprotonation followed by electron transfer to the oxidizing agent.

Fluorine Substitution

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH | DMF, 80°C, 6h | 4-Hydroxy-1H-indazol-3-ol | 50–60% | |

| NH₃ (aq.) | Ethanol, reflux | 4-Amino-1H-indazol-3-ol | 40–50% |

The reaction with aqueous ammonia introduces an amino group, enhancing biological activity .

Hydroxyl Group Substitution

The hydroxyl group can be replaced via Mitsunobu reactions or alkylation :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DIAD, PPh₃, R-OH | THF, 0°C to RT | 3-Alkoxy-4-fluoro-1H-indazole | 60–70% | |

| R-X (alkyl halide), K₂CO₃ | DMF, 60°C, 12h | 3-Alkoxy-4-fluoro-1H-indazole | 55–65% |

Alkylation expands the compound’s lipophilicity, improving pharmacokinetic properties .

Acylation and Esterification

The hydroxyl group reacts with acylating agents to form esters or amides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4h | 3-Acetoxy-4-fluoro-1H-indazole | 85–90% | |

| Benzoyl chloride | Et₃N, DCM, 0°C to RT | 3-Benzoyloxy-4-fluoro-1H-indazole | 75–80% |

Acylation enhances metabolic stability, making derivatives suitable for drug development.

Metal-Catalyzed Coupling Reactions

The indazole core participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)₂, Ar-B(OH)₂ | Dioxane/H₂O, 90°C, N₂ | 6-Aryl-4-fluoro-1H-indazol-3-ol | 70–85% |

This reaction introduces aryl groups at the 6-position, critical for tuning biological activity (e.g., antitumor properties) .

Reductive Transformations

The hydroxyl group can be reduced to a methylene group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8h | 4-Fluoro-1H-indazole | 30–40% |

Reduction is less common due to competing side reactions but offers access to deoxygenated derivatives .

Comparative Reactivity Insights

The table below contrasts reactivity trends between 4-fluoro-1H-indazol-3-ol and related indazoles:

| Compound | Oxidation | Substitution (F) | Coupling | Acylation |

|---|---|---|---|---|

| This compound | High | Moderate | High | High |

| 6-Methoxy-1H-indazol-3-ol | Moderate | Low | Moderate | High |

| 1H-Indazole-3-ol | Low | N/A | Low | Moderate |

Fluorine’s electron-withdrawing effect enhances oxidation and coupling efficiency compared to methoxy or unsubstituted analogs .

Pharmacological Relevance

Derivatives synthesized via these reactions exhibit notable biological activities:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-Acetoxy-4-fluoro-1H-indazole | DAAO inhibition | 2.9 µM | |

| 6-Phenyl-4-fluoro-1H-indazol-3-ol | Antitumor (K562 cells) | 5.15 µM |

These findings underscore the compound’s versatility in drug discovery .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

4-Fluoro-1H-indazol-3-ol is extensively used in organic synthesis as a precursor for creating diverse indazole derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of novel compounds with potential biological activities. Researchers have leveraged its reactivity to explore new synthetic methodologies, expanding the toolbox available for medicinal chemistry.

Biological Applications

Therapeutic Potential

The compound has demonstrated promising biological activities, particularly in the context of cancer treatment and enzyme inhibition. Studies have shown that this compound can induce apoptosis in cancer cells by activating key regulatory pathways such as p53/MDM2, which are crucial for cell cycle control.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory pathways |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its interactions with kinases have been particularly noted, as these enzymes play critical roles in various signaling pathways associated with cancer and other diseases . The compound's ability to inhibit certain kinases positions it as a candidate for developing targeted therapies.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. This study highlights the compound's potential as a lead structure in anticancer drug development .

Investigation into Enzyme Inhibition

Another important application was reported in the context of cystic fibrosis treatment, where small molecules including derivatives of this compound were screened for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel. The findings suggested that these compounds could enhance CFTR function, offering new avenues for treating this genetic disorder .

Industrial Applications

Material Science

Beyond its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, which could be beneficial in various industrial applications.

作用机制

The mechanism of action of 4-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development .

相似化合物的比较

1H-indazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.

4-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

1H-indazol-3-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness: 4-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for developing new materials and pharmaceuticals .

生物活性

4-Fluoro-1H-indazol-3-ol is a fluorinated indazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₅FN₂O

- Molecular Weight : 136.13 g/mol

- Structure : The compound features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 4-position of the indazole ring, enhancing its lipophilicity and biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and related compounds. For instance, derivatives of indazole have been shown to exhibit significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 (Chronic Myeloid Leukemia) | 5.15 | High (33.2 for HEK-293) |

| 6o (related compound) | A549 (Lung Cancer) | Not specified | Not specified |

| 6o (related compound) | Hep-G2 (Liver Cancer) | Not specified | Not specified |

The compound demonstrated a selective inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. It inhibits nitric oxide synthases (NOS), which are critical in the production of nitric oxide, a signaling molecule involved in inflammatory responses. Additionally, it has been found to inhibit the oxidation of arachidonic acid catalyzed by 5-lipoxygenase, suggesting its role in modulating inflammatory pathways .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation .

- Cell Cycle Modulation : It affects cell cycle distribution in cancer cells, promoting apoptosis and inhibiting proliferation through pathways involving Bcl2 family members and p53/MDM2 interactions .

- Binding Affinity : Molecular docking studies indicate that 4-fluoro substitution enhances binding affinity to target proteins compared to other substituents .

Study on Antitumor Activity

A study focused on various indazole derivatives, including this compound, evaluated their inhibitory effects against human cancer cell lines using the MTT assay. The results indicated that compounds with para-fluorine substitutions exhibited superior antitumor activities compared to those without .

Structure-Activity Relationship (SAR)

Research has established that the position and type of substituents on the indazole ring significantly influence biological activity:

| Substituent Position | Activity Impact |

|---|---|

| 4-Fluoro | Enhances antitumor activity |

| Hydroxymethyl Group | Contributes to overall reactivity |

The presence of fluorine at the 4-position was crucial for maintaining high activity against cancer cell lines, as demonstrated in comparative studies .

属性

IUPAC Name |

4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWMTIKWNMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384605 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683748-50-7 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。